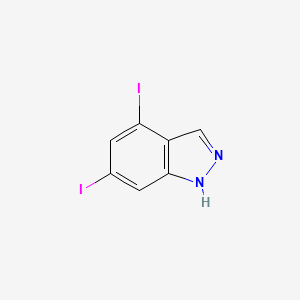

4,6-Diiodo-1H-indazole

Description

Historical Context and Evolution of Indazole Chemistry

The first synthesis of the parent indazole compound was accomplished by Emil Fischer in 1880. thieme-connect.de However, it was the systematic investigation by v. Auwers in 1924 that laid a significant foundation for understanding the chemistry of this heterocycle. thieme-connect.de Early synthetic methods developed in the 20th century have been continuously refined, with many recent advancements focusing on improving the efficiency and selectivity of these reactions. thieme-connect.de The discovery of biologically active indazole-containing compounds has been a major driver of research in this area. nih.gov Over the years, the development of new synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and acid/base-catalyzed processes, has greatly expanded the accessible chemical space of indazole derivatives.

Significance of Functionalized Indazole Derivatives in Chemical Biology

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. nih.gov Consequently, functionalized indazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov

In the realm of oncology, indazole derivatives have emerged as crucial components of targeted therapies. A number of these compounds function as protein kinase inhibitors, which are designed to block the action of specific enzymes that are often overactive in cancer cells. researchgate.net Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, highlighting the clinical significance of this heterocyclic system. researchgate.net The ability to introduce various functional groups onto the indazole ring allows for the fine-tuning of a molecule's pharmacological properties, making it a versatile tool in drug discovery and chemical biology. nih.gov The introduction of halogen atoms, for instance, can influence a compound's lipophilicity and its ability to interact with biological targets. cymitquimica.com

Rationale for Investigating 4,6-Diiodination of the 1H-Indazole Core

The synthesis and study of di-substituted indazoles, particularly those with halogens, are of significant interest in medicinal chemistry. There are relatively few reports on the synthesis of 4,6-disubstituted 1H-indazole derivatives, and these compounds are considered important pharmaceutical intermediates. google.com The development of efficient synthetic routes to such molecules is valuable for the production of novel therapeutic agents. google.com

The introduction of two iodine atoms onto the 1H-indazole core at the 4 and 6 positions to form 4,6-Diiodo-1H-indazole is driven by several strategic considerations in chemical synthesis and drug design:

Synthetic Handles for Further Functionalization: The iodine atoms at the C4 and C6 positions can serve as versatile synthetic handles. These positions are amenable to a variety of cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of a wide range of other functional groups. This enables the creation of diverse libraries of compounds for biological screening.

Modulation of Physicochemical Properties: The presence of two heavy iodine atoms significantly alters the electronic and steric properties of the indazole scaffold. This can influence the molecule's binding affinity and selectivity for a particular biological target. cymitquimica.com Halogenation can also increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. cymitquimica.com

Structural Probes: Iodinated compounds can be valuable as structural probes. The heavy iodine atoms can be useful in X-ray crystallography to help solve the three-dimensional structures of drug-target complexes.

While direct research on the specific biological activities of This compound is not extensively documented in publicly available literature, its analogous dibromo compound, 4,6-dibromo-1H-indazole, has been synthesized and characterized, indicating an interest in di-halogenated indazoles at these positions. ajrconline.org The investigation into This compound is therefore a logical step in the exploration of di-halogenated indazoles as precursors for new chemical entities with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diiodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTFEKMFYPBGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646220 | |

| Record name | 4,6-Diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-24-1 | |

| Record name | 4,6-Diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Pathways of 4,6 Diiodo 1h Indazole

Exploiting Carbon-Iodine Bonds in Cross-Coupling Reactions

The carbon-iodine (C-I) bonds at the 4- and 6-positions of the indazole ring are the most prominent sites for chemical manipulation. Iodine's excellent leaving group ability in transition metal-catalyzed reactions makes these positions ideal for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. ikm.org.myresearchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netmdpi.com For 4,6-diiodo-1H-indazole, the C-I bonds can react sequentially or simultaneously with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. rsc.orgacs.org

The regioselectivity of the coupling can often be controlled by tuning the reaction conditions. The C-I bond at the 4-position is generally more sterically hindered than the one at the 6-position, which can lead to selective mono-arylation at the 6-position under carefully controlled conditions. In the case of dihaloindazoles, selective bis-Suzuki reactions can be performed to synthesize both symmetrical and unsymmetrical 3,4-diarylindazoles, a principle that is applicable to the 4,6-diiodo isomer. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.comacs.org For instance, catalyst systems based on Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine (B1218219) ligands are commonly employed. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoindazoles

| Catalyst / Ligand | Base | Solvent | Coupling Partner | Position(s) | Ref. |

| Pd(PPh₃)₄ | Na₂CO₃ / Cs₂CO₃ | DME / Dioxane/H₂O | Arylboronic acids | C3, C4, C5, C6 | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | Phenylboronic acid | C3 | mdpi.com |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane / H₂O | Arylboronic acids | C3 | nih.gov |

This table presents generalized conditions reported for various iodo- and bromo-indazoles, which are applicable to the 4,6-diiodo scaffold.

The Heck and Sonogashira reactions provide pathways to introduce alkenyl and alkynyl groups, respectively, onto the indazole core.

The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. flowfrontier.co.jp Studies on related 3,6-dihaloindazoles have shown that chemoselective olefination is achievable. For instance, the reaction of 3,6-dibromo-1H-indazole with acrylates can be controlled to occur selectively at one of the halogenated positions. nih.gov Given that C-I bonds are more reactive than C-Br bonds in palladium catalysis, a similar or even higher degree of selectivity is expected with this compound. dergipark.org.tr

The Sonogashira coupling involves the reaction of a terminal alkyne with the aryl iodide, co-catalyzed by palladium and copper complexes. walisongo.ac.idthalesnano.com This reaction is a highly efficient method for creating C(sp²)-C(sp) bonds. For diiodo-heterocycles, a double Sonogashira coupling can be employed to install two alkyne moieties. rsc.org As with other cross-coupling reactions on dihalo-substrates, selective mono-alkynylation of this compound can be achieved by carefully controlling stoichiometry and reaction conditions. Protection of the indazole N-H group is often necessary to prevent side reactions and catalyst deactivation, particularly at the C3-position. nih.gov

Table 2: Common Catalytic Systems for Heck and Sonogashira Reactions

| Reaction | Catalyst System | Base | Solvent | Coupling Partner | Ref. |

| Heck | Pd(OAc)₂ / PPh₃ | TEA, NaHCO₃ | DMF, Acetonitrile | Alkenes (e.g., acrylates) | nih.govchemrxiv.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA, DIPA | THF, DMF | Terminal Alkynes | rsc.orgwalisongo.ac.id |

The Stille coupling utilizes organotin reagents (stannanes) to form C-C bonds with organohalides. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The C-I bonds of this compound are suitable electrophilic sites for Stille coupling with aryl-, alkenyl-, or alkynylstannanes. researchgate.netnih.gov The reactivity of the organostannane partner generally follows the trend: alkynyl > alkenyl > aryl > alkyl. This differential reactivity can be exploited for selective transformations. As with other palladium-catalyzed reactions, the main drawback is the toxicity of the tin byproducts, which must be carefully removed from the final products. organic-chemistry.org

Other metal-mediated transformations, though less common for this specific scaffold, include reactions like the Negishi (organozinc) and Kumada (organomagnesium) couplings. These reactions offer alternative pathways for C-C bond formation but often require more stringent anhydrous conditions due to the higher reactivity of the organometallic reagents.

Reactivity at the Nitrogen Atoms (N1 and N2) of the Indazole Ring

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for functionalization, most commonly through alkylation or arylation. The reaction of an N-unsubstituted indazole typically yields a mixture of N1 and N2 isomers. dergipark.org.trnih.gov The regioselectivity of these reactions is highly dependent on several factors:

Steric and Electronic Effects of Ring Substituents: The presence of the two bulky and electron-withdrawing iodine atoms at positions 4 and 6 significantly influences the electronic distribution and steric environment of the nitrogen atoms. Electron-withdrawing groups on the benzene (B151609) ring can influence the N1/N2 ratio. For example, a substituent at the C7 position can sterically hinder the N1 position, favoring alkylation at N2. nih.govnih.gov

Reaction Conditions: The choice of base, solvent, and alkylating/arylating agent plays a critical role in determining the isomeric ratio. researchgate.net

Alkylation: Using sodium hydride (NaH) in THF often favors the formation of the thermodynamically more stable N1-alkylated product. nih.govnih.gov In contrast, conditions such as the Mitsunobu reaction may show a preference for the kinetically favored N2 position. nih.gov Using potassium carbonate (K₂CO₃) in DMF can sometimes lead to nearly equal mixtures of N1 and N2 isomers. dergipark.org.trbohrium.com

Arylation: N-arylation can be achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) reactions. nih.govnih.govorganic-chemistry.org These methods allow for the introduction of various aryl and heteroaryl groups at the nitrogen positions. The specific ligand and catalyst system can influence the regiochemical outcome.

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Condition | Favored Isomer | Rationale | Ref. |

| NaH in THF | N1 (Thermodynamic) | Formation of the more stable N1-anion and product. | nih.govnih.gov |

| K₂CO₃ in DMF | Mixture (often ~1:1) | Less selective conditions, leading to both kinetic and thermodynamic products. | dergipark.org.trbohrium.com |

| Mitsunobu Reaction | N2 (Kinetic) | Often favors attack at the more accessible N2 position. | nih.gov |

| C7-Substituent | N2 | Steric hindrance at the N1 position by the adjacent C7 group. | nih.govresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution at Remaining Positions

While cross-coupling at the C-I bonds is the dominant reactivity, the other positions on the this compound ring (C3, C5, C7) can potentially undergo substitution, although these pathways are less common.

Electrophilic Aromatic Substitution (EAS): The indazole ring is generally susceptible to electrophilic attack at the C3, C5, and C7 positions. uomustansiriyah.edu.iq However, the two iodine atoms are strongly deactivating due to their electron-withdrawing inductive effect. libretexts.org This makes EAS reactions on the this compound scaffold challenging and slow, requiring harsh conditions. masterorganicchemistry.com If a reaction were to occur, it would likely be directed to the C7 position, which is the least deactivated available site. However, compared to the facile cross-coupling reactions, EAS is not a preferred synthetic strategy for functionalizing this molecule further.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur on electron-poor aromatic rings containing a good leaving group. wikipedia.orgmasterorganicchemistry.com The presence of two electron-withdrawing iodine atoms makes the indazole ring electron-deficient, which in principle activates it towards nucleophilic attack. libretexts.org However, the iodides themselves are the leaving groups, and displacing them via an SNAr mechanism is much less efficient than palladium-catalyzed cross-coupling. SNAr would be more relevant if a stronger activating group (like a nitro group) and a better leaving group (like fluoride) were present on the ring. wikipedia.orgmasterorganicchemistry.com Therefore, direct SNAr on the C-H positions is not feasible, and displacement of the iodides is synthetically inefficient compared to other available methods.

Selective Functional Group Interconversions on Diiodinated Indazoles

Beyond cross-coupling, the C-I bonds can be transformed through other synthetically useful reactions, notably halogen-metal exchange. This reaction allows for the selective functionalization of one iodo position, leaving the other intact for subsequent transformations.

Halogen-metal exchange involves treating the diiodoindazole with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi) or a Grignard reagent, to replace one iodine atom with a metal (Li, Mg). wikipedia.orgorgsyn.org The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group.

Crucially, this exchange can be highly regioselective. In dihaloaromatic systems, it is often possible to achieve a selective mono-exchange. wikipedia.org For diiodoindazoles, the reaction temperature is a critical factor for controlling selectivity. For example, a related diiodoindazole was shown to undergo selective iodine-copper exchange at the C3 position at low temperatures. uni-muenchen.de This principle allows for the stepwise and selective derivatization of the this compound scaffold, providing access to a wide range of polysubstituted indazoles that would be difficult to synthesize otherwise. rsc.org

Advanced Spectroscopic Characterization of 4,6 Diiodo 1h Indazole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 4,6-diiodo-1H-indazole, a combination of proton, carbon, and nitrogen NMR experiments, enhanced by two-dimensional techniques, offers a complete assignment of its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing key information about the protons on the heterocyclic and benzene (B151609) rings. The structure contains three aromatic protons (H3, H5, and H7) and one proton on the nitrogen atom (N1-H).

N-H Proton: The N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding.

Pzrazole Ring Proton (H3): The proton at the C3 position is expected to resonate as a singlet, as it has no adjacent proton neighbors. Its chemical shift is influenced by the electronic nature of the pyrazole (B372694) ring.

Benzene Ring Protons (H5 and H7): The protons at the C5 and C7 positions on the benzene ring would appear as distinct signals, likely singlets or very narrowly split doublets (meta-coupling, ⁴J), depending on the resolution. The heavy iodine atoms at positions 4 and 6 significantly influence the electronic environment and shielding of these adjacent protons.

While specific spectral data for this compound is not widely published, data from the closely related analog, 4,6-dibromo-1H-indazole , provides a valuable reference for expected chemical shifts. ajrconline.org

Interactive Data Table: Representative ¹H NMR Data for 4,6-Dihalo-1H-indazoles

Data based on 4,6-dibromo-1H-indazole in CDCl₃ at 400 MHz. ajrconline.org

| Proton | Expected Multiplicity | Representative Chemical Shift (δ, ppm) | Notes |

| N1-H | Broad Singlet | ~11.95 | Chemical shift is solvent-dependent and can vary significantly. |

| H3 | Singlet | ~7.98 | Proton on the pyrazole ring. |

| H7 | Singlet | ~7.32 | Aromatic proton adjacent to the unsubstituted C7a-C7 bond. |

| H5 | Singlet | ~7.12 | Aromatic proton situated between the two halogen substituents. |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected for the seven carbon atoms in the indazole core.

Carbons Bearing Iodine (C4 and C6): The most characteristic signals are from the carbons directly bonded to iodine. The heavy atom effect of iodine causes significant upfield shifts for these carbons compared to their non-substituted counterparts.

Quaternary Carbons (C3a and C7a): These two carbons are part of the ring fusion and will appear as signals with lower intensity.

Methine Carbons (C3, C5, C7): These carbons will show stronger signals in a proton-decoupled spectrum. The chemical shift of C3 is particularly diagnostic for determining the tautomeric form of the indazole ring. For 1H-indazoles, the C3 signal typically appears around δ 132–133 ppm. thieme-connect.de

Analysis of the related 4,6-dibromo-1H-indazole can be used to predict the approximate regions for these resonances.

Interactive Data Table: Predicted ¹³C NMR Resonances for this compound

Predictions based on general indazole data and trends from halogenated analogs. thieme-connect.de

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C3 | 132 - 135 | Diagnostic for the 1H-tautomer. |

| C3a | 139 - 142 | Quaternary carbon at the ring junction. |

| C4 | 90 - 95 | Significant upfield shift due to the heavy iodine substituent. |

| C5 | 125 - 130 | Methine carbon between two C-I bonds. |

| C6 | 95 - 100 | Significant upfield shift due to the heavy iodine substituent. |

| C7 | 115 - 120 | Methine carbon adjacent to the ring fusion. |

| C7a | 120 - 125 | Quaternary carbon at the ring junction. |

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for investigating the electronic structure and tautomerism in nitrogen-containing heterocycles like indazoles. thieme-connect.de Indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more stable, the equilibrium can be influenced by substituents and the solvent.

¹⁵N NMR provides an unambiguous method to distinguish between the N1 and N2 atoms and, consequently, between the 1H and 2H tautomers or N-substituted isomers. thieme-connect.de

N1 vs. N2 Chemical Shifts: The chemical shifts of the two nitrogen atoms are highly sensitive to their chemical environment (pyrrole-type vs. pyridine-type). In 1H-indazole, N1 is a pyrrole-type nitrogen bearing a proton, while N2 is a pyridine-type nitrogen. This difference leads to distinct and well-separated signals in the ¹⁵N NMR spectrum.

Coupling Constants: The observation of coupling constants, such as ¹J(¹⁵N,¹H), directly confirms the location of the proton on the nitrogen atom, solidifying the assignment of the 1H-tautomer.

While experimental ¹⁵N NMR data for this compound is scarce, studies on other substituted indazoles confirm the large difference in shielding between the nitrogen atoms, making this technique definitive for structural and tautomeric analysis. thieme-connect.de

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would be expected to show a weak correlation between H5 and H7, confirming their meta-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link the signals of H3, H5, and H7 in the ¹H spectrum to the signals of C3, C5, and C7 in the ¹³C spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is invaluable for assigning quaternary carbons and piecing together the molecular framework. For this compound, key correlations would include:

The N-H proton showing correlations to C3 and C7a.

The H3 proton showing correlations to the quaternary carbons C3a and C7a.

The H5 proton correlating to C3a, C4, C6, and C7.

The H7 proton correlating to C3a, C5, and C6.

These combined 2D NMR experiments provide an irrefutable confirmation of the 4,6-diiodo substitution pattern on the 1H-indazole scaffold. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C-H bonds, as well as vibrations from the aromatic rings. Data from the analog 4,6-dibromo-1H-indazole shows characteristic bands at 3294 cm⁻¹ (N-H stretch), 3024 cm⁻¹ (aromatic C-H stretch), and 1594 cm⁻¹ (C=N/C=C ring stretching). ajrconline.org For the diiodo compound, the C-I stretching vibrations would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹, an area often obscured in standard mid-IR spectra.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. Therefore, it would be an excellent technique to observe the C-I stretching vibrations, which are often weak in the IR spectrum. The symmetric breathing vibrations of the aromatic and pyrazole rings would also be expected to produce strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for 4,6-Dihalo-1H-indazoles

Data based on IR values for 4,6-dibromo-1H-indazole and general spectroscopic principles. ajrconline.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity | Notes |

| N-H Stretch | 3300 - 3100 (broad) | Weak | Broad due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Strong | Sharp absorptions. |

| C=N / C=C Ring Stretch | 1620 - 1450 | Strong | Multiple bands corresponding to the fused ring system. |

| C-I Stretch | 600 - 500 | Strong | Often weak in IR but strong in Raman. Diagnostic for the iodo-substituents. |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. scispace.com It provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For **this compound (C₇H₄I₂N₂) **, the calculated monoisotopic mass is 369.8406 g/mol .

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a strong molecular ion peak would be expected at m/z ≈ 370. The presence of two iodine atoms would not produce a complex isotopic pattern like bromine or chlorine, as iodine is monoisotopic (¹²⁷I).

Fragmentation Pattern: Indazoles are known to undergo a characteristic fragmentation pathway involving the loss of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring. thieme-connect.de Another prominent fragmentation would be the sequential loss of the two iodine atoms.

Interactive Data Table: Predicted Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | m/z (Nominal) | Description |

| [M]⁺• | [C₇H₄I₂N₂]⁺• | 370 | Molecular Ion |

| [M-H]⁺ | [C₇H₃I₂N₂]⁺ | 369 | Loss of a hydrogen radical |

| [M-HCN]⁺• | [C₆H₃I₂N]⁺• | 343 | Characteristic loss of hydrogen cyanide |

| [M-I]⁺ | [C₇H₄IN₂]⁺ | 243 | Loss of an iodine radical |

| [M-I-HCN]⁺• | [C₆H₃IN]⁺• | 216 | Loss of iodine and hydrogen cyanide |

| [M-2I]⁺• | [C₇H₄N₂]⁺• | 116 | Loss of both iodine atoms |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric and Electronic Transitions

Electronic absorption spectroscopy, which probes the ultraviolet and visible (UV-Vis) regions of the electromagnetic spectrum, is a valuable technique for characterizing the chromophoric system of this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into their electronic structure and conjugation. The indazole ring system itself is a chromophore, and its electronic transitions are influenced by the nature and position of substituents.

The UV-Vis spectrum of the parent 1H-indazole displays characteristic absorption bands arising from π→π* transitions within the aromatic system. researchgate.net The fusion of the pyrazole and benzene rings creates a conjugated system responsible for these absorptions. In substituted indazoles, the electronic properties of the substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

For halogenated indazoles, the introduction of iodine atoms at the 4 and 6 positions of the 1H-indazole core is expected to influence the electronic absorption spectra. Halogens can exert both an inductive (-I) and a resonance (+M) effect. The electron-withdrawing inductive effect can influence the energy levels of the molecular orbitals, while the lone pairs of electrons on the iodine atoms can participate in resonance with the aromatic π-system. These competing effects can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to the unsubstituted indazole.

Detailed experimental UV-Vis data for this compound is not extensively reported in the literature. However, data from related iodo-indazole derivatives can provide valuable insights. For instance, a study on 4-iodo-6-methyl-2H-indazole-3-carbaldehyde reported a strong absorption maximum (λmax) at 285 nm, which is attributed to π→π* transitions within the conjugated system. A weaker n→π* transition, arising from the lone pair of electrons on the carbonyl oxygen, was observed at 340 nm. The presence of the aldehyde group in this derivative significantly influences its electronic spectrum.

Generally, the UV-Vis spectra of indazole derivatives exhibit multiple absorption bands. The high-energy bands are typically assigned to π→π* transitions, which are allowed transitions and thus have high molar absorptivity. Lower energy, weaker absorptions may be attributed to n→π* transitions, involving the non-bonding electrons on the nitrogen atoms of the pyrazole ring.

Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of molecules like this compound. nih.govasianresassoc.orgchemrxiv.orgfaccts.de These theoretical calculations can help in assigning the observed electronic transitions and understanding the influence of the di-iodo substitution on the electronic structure.

The table below presents representative UV-Vis absorption data for a related iodo-indazole derivative, which can serve as an illustrative example of the electronic transitions in this class of compounds.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| 4-iodo-6-methyl-2H-indazole-3-carbaldehyde | Methanol | 285 | - | π→π | |

| 4-iodo-6-methyl-2H-indazole-3-carbaldehyde | Methanol | 340 | - | n→π | |

| 1H-Indazole | Acetonitrile | ~250, ~290 | - | π→π | researchgate.net |

| 1-Methyl-1H-indazole | Acetonitrile | ~250, ~290 | - | π→π | researchgate.net |

| 2-Methyl-2H-indazole | Acetonitrile | ~230, ~280 | - | π→π* | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4,6 Diiodo 1h Indazole

Quantum Chemical Calculations for Molecular Architecture and Electronic Structure

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's three-dimensional shape and the distribution of its electrons. These computational techniques solve the Schrödinger equation for a given molecule, yielding a wealth of information about its energetic and electronic properties.

Geometry Optimization and Energetic Profiling using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 4,6-diiodo-1H-indazole, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-I | 2.10 | C3-C4-C5 | 118.5 |

| C6-I | 2.11 | C5-C6-C7 | 121.0 |

| N1-N2 | 1.35 | N1-N2-C3 | 110.2 |

| C3-N2 | 1.38 | C7-N1-N2 | 105.8 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations.

Energetic profiling, another output of DFT calculations, provides the total electronic energy of the molecule. This value is crucial for comparing the relative stabilities of different isomers or conformers.

Analysis of Conformational Landscapes and Tautomeric Equilibria

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is attached to N1 and N2, respectively. mdpi.com The relative stability of these tautomers is a critical aspect of their chemistry. Computational methods can predict the energies of these different forms, allowing for an estimation of their equilibrium populations. For many indazole derivatives, the 1H-tautomer is found to be more stable. bldpharm.com

In the case of this compound, DFT calculations would be performed to obtain the optimized geometries and corresponding energies of both the 1H- and 2H-tautomers. The energy difference between them would indicate the predominant tautomer in the gas phase. Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to understand tautomeric preferences in different environments.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 1H-4,6-diiodo-indazole | 0.00 |

| 2H-4,6-diiodo-indazole | +3.5 |

Note: This data is illustrative. A positive relative energy indicates lower stability compared to the 1H-tautomer.

Electronic Structure Analysis and Reactivity Prediction

Beyond molecular geometry, computational chemistry provides deep insights into the electronic distribution and its implications for chemical reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Orbital Localization

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and reactive. For this compound, the presence of electron-withdrawing iodine atoms is expected to influence the energies of the frontier orbitals.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are hypothetical and serve for illustrative purposes.

The localization of the HOMO and LUMO on the molecular framework reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In indazole systems, the HOMO is often distributed over the pyrazole (B372694) and benzene (B151609) rings, while the LUMO can also be delocalized across the bicyclic system.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. The regions around the hydrogen atom attached to the nitrogen and potentially the iodine atoms (due to sigma-hole effects) would exhibit positive potential, suggesting sites susceptible to nucleophilic attack. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which contribute to molecular stability.

Furthermore, NBO analysis, along with other methods like Mulliken population analysis, can be used to calculate the partial atomic charges on each atom in this compound. This charge distribution is fundamental to understanding the molecule's polarity and its electrostatic interactions with other molecules. The iodine and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would have varying degrees of partial positive charges.

Table 4: Hypothetical Natural Population Analysis Charges on Selected Atoms of this compound

| Atom | Charge (e) |

| N1 | -0.45 |

| N2 | -0.30 |

| C4 | +0.15 |

| I (on C4) | -0.10 |

| C6 | +0.12 |

| I (on C6) | -0.11 |

Note: This data is for illustrative purposes only and represents the type of output from NBO analysis.

Spectroscopic Property Simulation and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. By simulating spectra and comparing them with experimental data, researchers can confirm the synthesized structure and gain a deeper understanding of its electronic and vibrational characteristics.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net The calculated maximum absorption wavelength (λmax) can be compared with experimental UV-Vis data to validate the electronic structure. For many organic molecules, TD-DFT calculations can predict the λmax with reasonable accuracy, helping to understand how substituents like iodine affect the electronic properties. researchgate.netresearchgate.net

Below is a hypothetical table illustrating how simulated spectroscopic data for this compound might be presented and compared with experimental values.

| Spectroscopic Data | Experimental Value | Simulated Value (DFT) |

| ¹H NMR (δ, ppm) | Data not available | Calculated shifts for H1, H3, H5, H7 |

| ¹³C NMR (δ, ppm) | Data not available | Calculated shifts for all carbons |

| IR (cm⁻¹) | Data not available | Calculated frequencies for key vibrational modes |

| UV-Vis (λmax, nm) | Data not available | Calculated absorption maximum |

Reaction Pathway Elucidation and Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving indazole derivatives. beilstein-journals.orgnih.gov DFT calculations can be used to map out potential energy surfaces for a reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of the most likely reaction pathway and provides insights into the factors that control reactivity and regioselectivity.

For instance, in the alkylation of indazoles, a common reaction, computational studies have been used to understand why a mixture of N¹- and N²-alkylated products often forms and how reaction conditions can influence the selectivity. beilstein-journals.org DFT calculations have suggested that in some cases, chelation effects or non-covalent interactions can direct the alkylation to a specific nitrogen atom. beilstein-journals.org

While specific mechanistic studies on this compound are not detailed in the provided results, the principles can be extrapolated. The presence of two iodine atoms would significantly influence the electronic distribution and steric environment of the indazole core. Computational studies could predict how these iodine atoms affect the nucleophilicity of the N¹ and N² positions, thereby influencing the outcome of reactions like alkylation or acylation. beilstein-journals.org

Furthermore, DFT calculations can shed light on the mechanisms of metal-catalyzed cross-coupling reactions, which are frequently used to functionalize halogenated heterocycles. mdpi.com For example, understanding the mechanism of a Suzuki-Miyaura coupling involving this compound would be crucial for synthesizing more complex derivatives.

In Silico Screening and Drug Likeness Predictions

In the early stages of drug discovery, computational methods are extensively used to predict the "drug-likeness" of a compound and to screen virtual libraries of molecules for potential biological activity. mdpi.comnih.gov These in silico techniques help to prioritize which compounds should be synthesized and tested experimentally, saving time and resources. mdpi.com

Drug Likeness Predictions: Several computational models, such as Lipinski's Rule of Five, are used to assess the drug-like properties of a molecule based on its physicochemical characteristics. eijppr.com These rules evaluate parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ambeed.com While specific predictions for this compound are not available, we can create a table of predicted properties based on general knowledge of such compounds.

| Property | Predicted Value/Compliance |

| Molecular Weight | Calculated value |

| LogP (Lipophilicity) | Calculated value |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Lipinski's Rule of Five | Compliant/Non-compliant |

| Bioavailability Score | Calculated value |

Note: The values in this table are illustrative and would need to be calculated using appropriate software.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov By simulating the interaction between this compound and the active site of a target enzyme or receptor, researchers can estimate the binding affinity and identify key interactions. nih.govnih.gov The results of molecular docking studies can suggest potential biological targets for a compound and guide the design of more potent analogs. For example, many indazole derivatives are known to be kinase inhibitors, and docking studies could predict the binding mode of this compound to the ATP-binding site of various kinases.

ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govdntb.gov.ua These predictions are crucial for assessing the potential of a molecule to become a successful drug. nih.gov For example, parameters like aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes can be estimated computationally. dntb.gov.ua

Biological Activities and Medicinal Chemistry Applications of 4,6 Diiodo 1h Indazole Derivatives

Development as Key Pharmaceutical Intermediates in Drug Synthesis

The 4,6-disubstituted-1H-indazole framework, particularly with diiodo substitutions, serves as an important pharmaceutical intermediate. google.com The presence of iodine atoms at the 4 and 6 positions allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of compounds. This versatility is crucial for developing novel drug candidates with tailored pharmacological profiles.

One of the notable applications of a related diiodo-indazole derivative, 3,6-diiodo-1H-indazole, is in the synthesis of the multi-target tyrosine kinase inhibitor, Axitinib. chemicalbook.comchemicalbook.com The synthesis involves the iodination of 6-iodo-1H-indazole to yield 3,6-diiodo-1H-indazole, which then undergoes further reactions to produce the final drug molecule. chemicalbook.comchemicalbook.com This highlights the importance of di-iodinated indazoles as key precursors in the manufacturing of complex therapeutic agents. While this example uses a different isomer, it underscores the utility of diiodo-indazoles in pharmaceutical synthesis. The development of efficient synthetic methods for 4,6-disubstituted 1H-indazole derivatives is an active area of research, aiming to reduce production costs and improve accessibility for these important intermediates. google.com

Modulators of Protein Kinase Activity

Indazole derivatives are well-recognized for their ability to modulate the activity of protein kinases, a family of enzymes that play a critical role in cellular signaling pathways. nih.govgoogle.com Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. google.comnih.gov The indazole core can be functionalized to create potent and selective kinase inhibitors. nih.gov

Derivatives of the indazole scaffold have been extensively investigated as inhibitors of tyrosine kinases, which are crucial in processes like cell proliferation, differentiation, and survival. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 4,6-disubstituted indazole analogues have demonstrated potential as inhibitors of FGFRs, which are implicated in various cancers. For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been reported as FGFR inhibitors. nih.gov Further modifications led to the discovery of pan-FGFR inhibitors with high potency, inhibiting FGFR1-4 with IC₅₀ values in the low nanomolar range. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The overexpression of EGFR is associated with several types of cancer. nih.govnih.gov Indazole-based compounds have been designed as EGFR inhibitors. nih.gov For example, a series of 1H-indazole derivatives were developed through structure-guided drug design, resulting in compounds with strong potencies against both wild-type EGFR and the T790M mutant, with IC₅₀ values in the low nanomolar range. nih.gov

Checkpoint Kinase 1 (Chk1) Inhibitors: Chk1 is a key regulator of the cell cycle checkpoint, and its inhibition can make cancer cells more susceptible to DNA-damaging agents. google.comgoogle.com 6-Iodo-1H-indazole is a known intermediate used in the synthesis of Chk1 inhibitors, highlighting the role of iodinated indazoles in developing therapies that target cell cycle control. chemicalbook.com

| Target Kinase | Derivative Type | Notable Findings |

| FGFR | 4,6-Disubstituted indazoles | Potent inhibition of FGFR1-4 with low nanomolar IC₅₀ values. researchgate.net |

| EGFR | 1H-Indazole derivatives | Strong potency against EGFR and its T790M mutant. nih.gov |

| Chk1 | Synthesized from 6-iodo-1H-indazole | Intermediate for Chk1 inhibitors. chemicalbook.com |

Beyond tyrosine kinases, indazole derivatives also show activity against serine/threonine kinases. google.com These kinases are involved in a wide array of cellular functions, and their dysregulation is linked to various diseases, including cancer and inflammatory disorders. nih.gov For example, indazole derivatives have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase implicated in cancer. acs.orgresearchgate.net

Inhibition of Immunological Checkpoints

In recent years, targeting immunological checkpoints has emerged as a groundbreaking approach in cancer therapy. brynmawr.edunih.gov These checkpoints are regulatory pathways in the immune system that can be exploited by cancer cells to evade immune destruction.

IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. google.comgoogle.com In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of its metabolites, which suppresses the function of immune cells like T cells and natural killer cells, thereby promoting tumor immune escape. brynmawr.edunih.gov

Derivatives of 4,6-disubstituted-1H-indazole have been designed and synthesized as IDO1 inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that substituents at the C-6 position of the 1H-indazole ring significantly influence the inhibitory activity and selectivity against IDO1. nih.gov Some derivatives have demonstrated potent IDO1 inhibitory activity with IC₅₀ values in the micromolar and even nanomolar range. nih.govnih.gov

Tryptophan-2,3-dioxygenase (TDO) is another enzyme that catabolizes tryptophan and is considered an important tumor immune checkpoint. google.comnih.gov Similar to IDO1, TDO inhibition can enhance the anti-tumor immune response. nih.gov

Research has shown that 4,6-disubstituted-1H-indazole derivatives can also act as TDO inhibitors. nih.gov SAR analysis revealed that a nitro-aryl group at the C-4 position of the 1H-indazole was beneficial for TDO inhibition. nih.gov Several derivatives have shown nanomolar potency and excellent selectivity for TDO. nih.gov Furthermore, some compounds have been identified as dual-target inhibitors of both IDO1 and TDO, which could offer a more comprehensive approach to overcoming tryptophan-catabolism-mediated immune suppression. nih.gov

| Target Checkpoint | Derivative Type | Key Findings | IC₅₀ Values |

| IDO1 | 4,6-Disubstituted-1H-indazole-4-Amine Derivatives | Some compounds showed dual IDO1/TDO inhibitory activity. nih.gov | IDO1: 0.91 μM nih.gov |

| TDO | 4,6-Disubstituted-1H-indazole-4-Amine Derivatives | Certain derivatives demonstrated nanomolar potency and high selectivity for TDO. nih.gov | TDO: 0.17 μM, 0.62 μM nih.gov |

| IDO1/TDO (Dual) | 4,6-Disubstituted-1H-indazole-4-Amine Derivatives | A derivative showed dual-target inhibitory activity. nih.gov | IDO1: 0.91 μM, TDO: 0.46 μM nih.gov |

Anticancer and Antitumor Efficacy Studies

The indazole core is a key component of several FDA-approved kinase inhibitors used in cancer therapy, such as Pazopanib and Axitinib, which underscores the scaffold's importance in oncology. nih.gov Research into various substituted indazole derivatives has revealed significant antiproliferative and antitumor activities across multiple cancer cell lines. mdpi.com

Studies on 4,6-disubstituted-1H-indazole derivatives have identified them as potent inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are crucial immune checkpoint enzymes in cancer. nih.gov Inhibition of these enzymes represents a promising strategy for activating T cell-mediated antitumor immune responses. nih.gov For instance, a series of 4-(nitro-aryl)-1H-indazole derivatives with substitutions at the C-6 position were synthesized and evaluated. The results indicated that the substituent at the C-6 position significantly influences the inhibitory activity and selectivity against IDO1 and TDO. nih.gov One derivative from this series, HT-28, demonstrated a significant tumoricidal effect on six different tumor cell lines and showed noteworthy in vivo antitumor activity in a CT-26 allograft mouse model. nih.gov

Furthermore, other indazole derivatives have been shown to induce apoptosis in cancer cells. For example, compound 2f from a separate study promoted apoptosis in 4T1 breast cancer cells, an effect associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov In studies involving chronic myeloid leukemia (K562) cells, certain 1H-indazole-3-amine derivatives exhibited promising inhibitory effects, with compound 6o showing an IC₅₀ value of 5.15 µM and good selectivity over normal cells. mdpi.com This activity was linked to the induction of apoptosis and cell cycle arrest through the inhibition of Bcl2 family members. mdpi.com

While specific IC₅₀ values for 4,6-diiodo-1H-indazole are not prominently documented, the data from analogous compounds suggest its potential as a valuable scaffold for developing novel anticancer agents. The table below summarizes the anticancer activity of representative indazole derivatives.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| HT-28 (A 4,6-disubstituted indazole) | Multiple (e.g., CT-26) | 0.62 µM (TDO inhibition) | TDO Inhibition, Direct Tumoricidal Effect |

| Compound 2f (An indazole derivative) | 4T1 (Breast Cancer) | 0.23–1.15 μM | Induction of Apoptosis (Caspase-3, Bax/Bcl-2 modulation) |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 µM | Apoptosis and Cell Cycle Arrest (Bcl2 inhibition) |

Antibacterial, Antifungal, and Antiviral Potential

Indazole derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.netchemsrc.com The heterocyclic structure is a key pharmacophore in the development of new agents to combat infectious diseases. researchgate.net

Antibacterial and Antifungal Activity: Research has demonstrated that various indazole derivatives exhibit significant efficacy against both bacterial and fungal pathogens. researchgate.net For example, a series of N-methyl-3-aryl indazoles showed potent activity against bacterial strains such as Xanthomonas campestris and Bacillus cereus, as well as the fungal strain Candida albicans. researchgate.net Studies on 4,6-dibromo-1H-indazol-3-ol have also highlighted the antimicrobial potential of di-halogenated indazoles. smolecule.com The introduction of halogen atoms, such as bromine or iodine, can enhance the antimicrobial properties of the molecule.

In one study, indazole analogs were synthesized with the specific goal of inhibiting the cytochrome bc1 complex of Candida albicans, a fungus that can cause opportunistic infections, particularly in immunocompromised individuals. scholaris.ca This highlights a specific molecular target for antifungal indazole derivatives. The 3-phenyl-1H-indazole scaffold, in particular, has been identified as a promising starting point for developing new anticandidal agents. researchgate.net

Antiviral Activity: The antiviral potential of indazole-containing compounds has also been explored. While broad-spectrum antiviral screening of many indazole derivatives has been conducted, specific data on this compound is scarce. internationalscholarsjournals.com However, research on related heterocyclic structures provides context. For instance, inhibitors of the hepatitis C virus (HCV) have been developed, and some compounds containing a diiodo-imidazol moiety have shown activity, suggesting that di-halogenated heterocycles can be effective antiviral agents. google.com In another study, indole-containing compounds, which are structurally related to indazoles, were optimized as potent inhibitors of the Zika virus protease (ZVpro), an essential enzyme for viral replication. nih.gov

The table below summarizes the antimicrobial spectrum of selected indazole derivatives.

| Compound Type | Target Organism | Observed Activity |

|---|---|---|

| N-methyl-3-aryl indazoles | Bacteria (e.g., X. campestris) and Fungi (e.g., C. albicans) | Potent inhibitory activity |

| Indazole Analogs | Candida albicans | Inhibition of cytochrome bc1 complex |

| General Indazole Derivatives | Various Viruses (e.g., HSV, Vaccinia) | Inhibition of viral cytopathogenicity |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the indazole scaffold. These studies reveal how different substituents and their positions on the indazole ring affect biological activity. longdom.orgnih.gov

For 4,6-disubstituted indazoles, SAR analyses have provided critical insights. In the context of TDO and IDO1 inhibition for cancer therapy, studies showed that a nitro-aryl group at the C-4 position of the indazole was beneficial for TDO inhibition and direct tumoricidal effects. nih.gov Crucially, the nature of the substituent at the C-6 position was found to significantly modulate the activity and selectivity for IDO1 versus TDO. nih.gov This highlights the importance of the C-6 position, where one of the iodine atoms in this compound is located.

The presence of halogens, such as bromine and iodine, at the C-4 and C-6 positions is a key feature influencing the molecule's electronic and steric properties. Halogen atoms are electron-withdrawing and can enhance a compound's binding affinity to biological targets through various interactions, including halogen bonding. In a study of indazole derivatives as glucagon (B607659) receptor antagonists, SAR exploration was key to discovering potent compounds with favorable pharmacokinetic profiles. nih.gov Similarly, SAR studies on 1H-indazole derivatives as estrogen receptor degraders revealed that modifying substituents on the aryl rings could significantly enhance potency and degradation efficacy. mdpi.com

Molecular Docking and Receptor Binding Mechanism Elucidation

Molecular docking simulations are powerful computational tools used to predict and analyze the binding of small molecules to the active sites of biological macromolecules, such as enzymes and receptors. nih.gov This provides a rational basis for understanding their mechanism of action and for designing more potent derivatives. researchgate.net

For indazole derivatives, molecular docking has been widely used to elucidate their binding mechanisms. In studies of indazole derivatives as anticancer agents, docking simulations have been performed on targets like protein kinases. nih.gov These studies often reveal key hydrogen bonding interactions between the indazole nitrogen atoms and amino acid residues (e.g., Met769 in the EGFR kinase domain) within the ATP binding site. researchgate.netnih.gov

In the case of 4,6-disubstituted indazoles targeting TDO and IDO1, molecular docking would be instrumental in explaining the observed selectivity. nih.gov Simulations could show how different substituents at the C-6 position interact with the distinct active site architectures of TDO and IDO1, leading to differential inhibition. For this compound, docking studies would be particularly valuable. The iodine atoms could participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor's binding pocket. This could confer high affinity and selectivity.

For example, a molecular docking study of a novel 1H-imidazole [4,5-f] Current time information in Bangalore, IN.thieme-connect.de phenanthroline derivative (IPM714) showed that it could suppress the PI3K/AKT/mTOR pathway, a key signaling cascade in cancer. nih.gov Similarly, docking studies of indazole-based sulfonamides against the MAPK1 enzyme suggested a strong binding affinity, indicating their potential as cancer treatments. scispace.com These examples demonstrate the utility of molecular docking in identifying likely biological targets and rationalizing the activity of heterocyclic compounds, a strategy that would be directly applicable to understanding the therapeutic potential of this compound.

Advanced Materials Science and Emerging Research Frontiers for 4,6 Diiodo 1h Indazole

Application in Organic Electronics and Photonics

The indazole scaffold, particularly when halogenated, is explored for its utility in organic electronics and photonics. These compounds can be integrated into materials for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunable electronic properties.

While direct research specifically on 4,6-diiodo-1H-indazole in OLEDs and OPVs is not extensively documented, the broader class of indazole derivatives, especially fluorinated and brominated analogs, shows promise in this area. ossila.com For instance, 4-fluoro-1H-indazole is used in the synthesis of semiconducting molecules and polymers for OLED and OPV applications. ossila.com The highly conjugated nature of the indazole system is a key feature for these applications. ossila.com The unique molecular structure of indazoles allows for the development of new materials with specific electronic or optical properties that can be fine-tuned for enhanced performance in these devices. The carbazole (B46965) unit, a related heterocyclic structure, is widely used in OLED and OPV materials due to its high thermal and photochemical stability. researchgate.net

Indazole derivatives are recognized for their potential in dye-sensitized solar cells (DSSCs). ossila.com The conjugated system of indazoles makes them suitable for applications as organic photosensitizers. researchgate.net The pyrazole (B372694) moiety within the indazole structure can coordinate to metal centers, forming triplet photosensitizers that facilitate efficient ligand-to-metal energy transfer, a crucial process in DSSCs. ossila.com Specifically, carbazole-based chromophores, which share structural similarities with indazoles, are used in the synthesis of highly efficient light-emitting materials and have been incorporated into DSSCs. researchgate.netgoogle.com Donor-π spacer-acceptor (D-π-A) dyes, which are fundamental to DSSC design, can be synthesized using indazole-related heterocyclic systems. scispace.com

Coordination Chemistry and Metal Complex Formation

The indazole nucleus, with its nitrogen atoms, readily participates in coordination with transition metals, leading to the formation of a variety of metal complexes. Research on the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with metals like Cu(II), Co(II), and Ag(I) has shown that the ligand can adopt different isomeric forms within the complexes, leading to diverse geometries such as square planar and octahedral. tandfonline.comresearchgate.net The reaction of di(1H-indazol-1-yl)methane and di(2H-indazol-2-yl)methane with Zn(II), Cd(II), and Hg(II) salts results in tetrahedral or six-coordinate structures, demonstrating the versatility of indazole-based ligands in forming metal complexes. acs.org The self-assembly of these complexes can lead to supramolecular structures like helicates. acs.org

Use as Molecular Probes and Chemical Tools in Biological Systems

Halogenated indazoles are valuable as precursors for developing molecular probes to investigate biological pathways and molecular interactions. evitachem.com The iodine substituents on 3,6-diiodo-1H-indazole can increase the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes. cymitquimica.com While specific applications of this compound as a molecular probe are not detailed, related halogenated indazoles are used in such studies. For example, 4-bromo-6-iodo-3-hydroxy (1H)indazole is utilized in developing probes for studying molecular interactions. evitachem.com

Translational Research and Therapeutic Development Outlook

Indazole-based compounds are a significant focus of translational research due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective applications. nih.gov The indazole scaffold is considered a "privileged" structure in medicinal chemistry. researchgate.net Halogenation of the indazole ring is often a key strategy to enhance the therapeutic efficacy of these compounds. rsc.orgnih.gov

Indazole derivatives have shown promise as:

Anticancer agents: They have been found to inhibit various biological targets in oncology, such as CDK2, EGFR, c-Met, HSP90, and VEGFR2. nih.gov

Antimicrobial agents: Halogenated indazole analogs have demonstrated potent bactericidal and antifungal properties. nih.gov

Neuroprotective agents: An LRRK2 antagonist based on the indazole scaffold has shown efficacy in models of neurodegenerative diseases. nih.gov

Anti-inflammatory agents: Inhibition of COX-2 and FGFR by indazole derivatives has resulted in anti-inflammatory effects. nih.gov

The development of indazole-3-carboxamides as potent calcium-release activated calcium (CRAC) channel blockers highlights another therapeutic avenue, with potential applications in modulating immune responses. nih.gov The continuous exploration of structure-activity relationships and synthetic innovations is expected to lead to the development of novel indazole-based therapeutics. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 4,6-Diiodo-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves iodination of indazole precursors. Transition metal-catalyzed reactions (e.g., Pd/Cu-mediated cross-couplings) and electrophilic substitution are common. Key parameters include:

- Temperature : Controlled heating (80–120°C) to avoid decomposition of iodine reagents.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of iodine sources.

- Stoichiometry : Excess iodine (2–3 equivalents) ensures diiodination at the 4,6-positions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) resolves unreacted starting materials and mono-iodinated byproducts .

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H-NMR confirms the indazole backbone (aromatic protons at δ 7.2–8.5 ppm), while <sup>13</sup>C-NMR identifies iodine-induced deshielding at C4 and C6.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]<sup>+</sup>) and isotopic patterns from iodine (m/z 351.8 for C7H3I2N2).

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can regioselectivity challenges during diiodination of indazole derivatives be systematically addressed?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., nitro) at specific positions can direct iodination.

- Catalyst Design : Pd(OAc)2/ligand systems (e.g., phosphines) enhance selectivity for 4,6-positions.

- Computational Modeling : DFT calculations predict iodination sites based on frontier molecular orbitals and charge distribution .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictory bioactivity data (e.g., anticancer vs. lack of cytotoxicity) require:

- Dose-Response Analysis : Validate activity across multiple concentrations (IC50 curves).

- Target Profiling : Use kinase/GPCR screening panels to identify off-target effects.

- Structural Analog Comparison : Compare with analogs (e.g., 4,6-dibromo-indazole) to isolate iodine-specific effects .

Q. How can researchers reconcile open-data sharing with privacy concerns in pharmacological studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.